molecular formula C18H14 B13758924 7-methyl-7H-benzo[c]fluorene CAS No. 52086-07-4

7-methyl-7H-benzo[c]fluorene

Cat. No.: B13758924
CAS No.: 52086-07-4
M. Wt: 230.3 g/mol
InChI Key: UMFMSMTZMLZPLT-UHFFFAOYSA-N
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Description

7-Methyl-7H-benzo[c]fluorene is a methyl-substituted derivative of benzo[c]fluorene, a polycyclic aromatic hydrocarbon (PAH) of significant research interest. This compound is provided as a high-purity solid for research applications only. Benzo[c]fluorene derivatives are recognized for their role in materials science and organic electronics. The rigid, planar conjugated structure of the benzo[c]fluorene core makes it a valuable building block for constructing organic semiconductors . Research on similar structures has demonstrated their potential use in electrochromic devices and conductive polymers, where they can contribute to tunable optoelectronic properties and lower band gaps . Furthermore, the parent compound, benzo[c]fluorene, is a known environmental contaminant found in coal tar, cigarette smoke, and smog, and it exhibits mutagenic activity . Its carcinogenicity is primarily attributed to metabolic activation by cytochrome P450 enzymes (e.g., CYP1A1) into reactive diol epoxide intermediates that form DNA adducts, leading to mutations . While the specific properties of the 7-methyl derivative are an area of ongoing investigation, it serves as a crucial intermediate in organic synthesis and a model compound for studying the environmental impact and toxicological mechanisms of alkylated PAHs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52086-07-4

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

7-methyl-7H-benzo[c]fluorene

InChI

InChI=1S/C18H14/c1-12-14-7-4-5-9-17(14)18-15(12)11-10-13-6-2-3-8-16(13)18/h2-12H,1H3

InChI Key

UMFMSMTZMLZPLT-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Benzo[c]fluorene Formation

The formation of the benzo[c]fluorene skeleton, the core structure of 7-methyl-7H-benzo[c]fluorene, can occur through various mechanistic pathways, particularly in high-temperature environments and through specific synthetic routes. While the precise industrial synthesis of this compound is not extensively detailed in publicly available literature, the formation of the parent compound, 7H-benzo[c]fluorene, and its derivatives offers significant mechanistic insights.

One of the primary sources of benzo[c]fluorenes is through the incomplete combustion of organic matter, where complex cyclization and aromatization reactions occur at high temperatures. wikipedia.org In more controlled synthetic settings, several methods have been developed. For instance, a Lewis acid-catalyzed Prins-type cycloaromatization has been reported for the synthesis of benzo[c]fluorenes. nih.gov This method involves the reaction of enol ethers with other precursors, where the Lewis acid facilitates the generation of key cationic intermediates that drive the cyclization and subsequent aromatization to form the fused ring system.

A common laboratory synthesis for the benzo[c]fluorene core involves a multi-step process starting from 1-indanone (B140024). wikipedia.org This process includes:

Bromination: Substitution reaction of 1-indanone to form 3-bromoindanone.

Dehydrobromination: Elimination of HBr to yield 2H-inden-1-one.

Self-Condensation: Heating of 2H-inden-1-one to generate benzo[c]fluoren-9-one.

Reduction: Treatment with a reducing agent like hydrazine (B178648) hydrate (B1144303) to furnish the final benzo[c]fluorene. wikipedia.org

The introduction of a methyl group at the 7-position to yield this compound would likely involve the alkylation of a suitable precursor, such as 7H-benzo[c]fluorene itself or a derivative.

Transformations Involving the 7-Position of 7H-benzo[c]fluorene

The 7-position of the 7H-benzo[c]fluorene scaffold is a site of significant chemical reactivity, allowing for a variety of transformations. The presence of a methyl group in this compound influences this reactivity and provides a handle for further functionalization.

One notable transformation is the introduction of a second substituent at the 7-position. For example, the synthesis of 7-acetyl-7-methyl-benzo[c]fluorene has been documented, indicating that the 7-position can be further functionalized even with a methyl group present. lookchem.com This suggests that the remaining hydrogen at the 7-position can be substituted, or that the methyl group itself can participate in reactions.

Furthermore, the synthesis of 7,7-dimethyl-7H-benzo[c]fluorene demonstrates that the 7-position can be readily dialkylated. lookchem.com This dialkylation enhances the thermal stability of the compound compared to the unsubstituted 7H-benzo[c]fluorene. The steric bulk of the dimethyl groups also provides protection to the seven-membered ring.

The 7-position can also be oxidized to a ketone, forming 7H-benzo[c]fluoren-7-one. lookchem.com This ketone can then serve as a precursor for other derivatives. For instance, it can be reduced back to a hydroxyl group or be a site for nucleophilic attack. The introduction of a carboxylate group at the 7-position, as seen in methyl 7H-benzo[c]fluorene-7-carboxylate, further highlights the versatility of this position for introducing various functional groups. lookchem.comnih.gov

Starting MaterialReagent/ConditionProductReference
This compoundAcetylating agent7-Acetyl-7-methyl-benzo[c]fluorene lookchem.com
7H-benzo[c]fluoreneMethylating agent7,7-Dimethyl-7H-benzo[c]fluorene lookchem.com
7H-benzo[c]fluoreneOxidizing agent7H-benzo[c]fluoren-7-one lookchem.com
7H-benzo[c]fluoren-7-oneEsterification reagentsMethyl 7H-benzo[c]fluorene-7-carboxylate lookchem.comnih.gov

Photochemical and Thermal Reactivity Studies

The photochemical and thermal reactivity of this compound is an area of interest for understanding its stability and potential transformations under energy input. While direct studies on this compound are limited, insights can be drawn from related compounds.

Photochemical Reactivity: Photochemical approaches have been developed for the synthesis of related benzo[b]fluorene derivatives. These methods often involve the UV irradiation of substrates like alkynylated chalcones, which proceed through diradical intermediates to form the tetracyclic scaffold. nih.govacs.org This suggests that the benzo[c]fluorene system, including its methylated derivatives, could be susceptible to photochemical transformations, potentially involving the aromatic rings or the 7-position. The planarity and extensive conjugation in the molecule suggest it can absorb UV light, leading to excited states that could undergo various reactions. google.com

Thermal Reactivity: The thermal stability of benzo[c]fluorene derivatives is influenced by substituents. For example, the presence of methyl groups at the 7-position in 7,7-dimethyl-7H-benzo[c]fluorene enhances its thermal stability, with a melting point above 100°C, compared to the unsubstituted analog. This increased stability is attributed to the stabilizing effect of the methyl groups. In high-temperature processes like pyrolysis, benzo[c]fluorenes can be formed, but at very high temperatures, they can also undergo decomposition, leading to the formation of other polycyclic aromatic hydrocarbons. wikipedia.orglookchem.com The thermal decomposition of related aromatic compounds can proceed through complex reaction networks involving decarboxylation and ketonization. acs.org

Reactivity TypeObservation/MethodSignificanceReference
PhotochemicalSynthesis of benzo[b]fluorenes via UV irradiation of chalconesSuggests potential for photochemical reactions in the benzo[c]fluorene system nih.govacs.org
ThermalEnhanced stability of 7,7-dimethyl-7H-benzo[c]fluoreneMethyl groups at the 7-position increase thermal stability
ThermalFormation during pyrolysisIndicates its presence in high-temperature environments wikipedia.org
ThermalDecomposition at high temperaturesPotential to form other PAHs under extreme heat lookchem.com

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound are important transformations that can lead to a variety of functionalized derivatives.

Oxidation: The oxidation of this compound can occur at several positions. The benzylic 7-position is particularly susceptible to oxidation. Aerobic oxidation at the benzylic site of a related benzo[b]fluorene derivative has been observed to yield a ketone product. nih.govacs.org This suggests that this compound could be oxidized at the 7-position to form 7-methyl-7H-benzo[c]fluoren-7-ol, which could be further oxidized to 7-methyl-7H-benzo[c]fluoren-7-one. The aromatic rings can also undergo oxidation, often mediated by enzymes or chemical oxidants, to form quinones and other oxygenated derivatives. diva-portal.org For instance, the oxidation of other PAHs by laccase mediator systems has been shown to produce quinones. asm.org

Reduction: The reduction of this compound would primarily involve the aromatic system, as the methyl group is not readily reducible. Catalytic hydrogenation using transition metal catalysts could potentially reduce the aromatic rings to form partially or fully saturated derivatives. The reduction of oxidized derivatives is also a key transformation. For example, the carbonyl group in 7H-benzo[c]fluoren-7-one derivatives can be reduced. Studies on benfluron, a derivative of 7H-benzo[c]fluoren-7-one, show that the carbonyl reduction at the C7 position is a significant metabolic pathway. researchgate.net Similarly, the reduction of benzo[c]fluorene N-oxides to the corresponding tertiary amines has been studied, demonstrating another reductive pathway for functionalized benzo[c]fluorene systems. researchgate.net

Reaction TypeReagent/ConditionPotential Product(s)Reference
OxidationAerobic conditions7-methyl-7H-benzo[c]fluoren-7-ol, 7-methyl-7H-benzo[c]fluoren-7-one nih.govacs.org
OxidationLaccase mediator systemQuinone derivatives diva-portal.orgasm.org
ReductionCatalytic hydrogenationPartially or fully saturated ring systems
Reduction of KetoneReducing agents7-hydroxy-7-methyl-7H-benzo[c]fluorene researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Spectroscopic Characterization Methods

High-resolution spectroscopy offers an unambiguous confirmation of the molecular structure of 7-methyl-7H-benzo[c]fluorene. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, the chemical shifts of the protons are indicative of their local electronic environment. The aromatic protons on the fused ring system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents. The specific splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling with neighboring protons, allowing for the assignment of protons to specific positions on the benzo[c]fluorene skeleton. The protons of the methyl group at the C7 position would produce a distinct singlet in the upfield region, typically around δ 1.5-2.5 ppm.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The numerous aromatic carbons of the benzo[c]fluorene core resonate in a characteristic downfield region (δ 120-150 ppm). The carbon of the methyl group would appear much further upfield. The non-protonated (quaternary) carbons, such as the junction carbons of the fused rings and the C7 atom, can also be identified, often through techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzo[c]fluorene Structure Note: This table presents typical chemical shift values for a benzo[c]fluorene derivative to illustrate expected data.

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons7.20 - 8.10 (multiplet)121.1 - 150.6
Methylene Protons (-CH₂-)~4.0 (singlet)~36.4
Methyl Protons (-CH₃)~2.4 (singlet)~13.5

This interactive table demonstrates the typical regions where protons and carbons of a substituted benzo[c]fluorene would resonate.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of its molecular formula.

The parent compound, 7H-benzo[c]fluorene (C₁₇H₁₂), has a calculated molecular weight of approximately 216.28 g/mol . nist.gov The addition of a methyl group (CH₃) in place of a hydrogen atom at the C7 position results in the molecular formula C₁₈H₁₄ for this compound. The expected exact mass can be calculated from the isotopic masses of carbon and hydrogen.

In an electron ionization (EI) mass spectrum, the most prominent peak would be the molecular ion (M⁺), corresponding to the intact molecule with one electron removed. The m/z (mass-to-charge ratio) of this peak would confirm the molecular weight. Further fragmentation of the molecular ion can also occur, providing additional structural information as the molecule breaks apart in a predictable manner.

Table 2: Molecular Formula and Mass Data for Benzo[c]fluorene Derivatives

Compound Name Molecular Formula Calculated Molecular Weight ( g/mol )
7H-Benzo[c]fluoreneC₁₇H₁₂216.28
This compoundC₁₈H₁₄230.31

This interactive table allows comparison of the molecular formula and weight of the parent compound and its methylated derivative.

For this compound, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the polycyclic aromatic system and the methyl group.

Aromatic C-H Stretching: Strong bands typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl group will show characteristic symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple sharp bands between 1400 and 1650 cm⁻¹ are characteristic of the stretching vibrations within the fused aromatic rings.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds appear in the fingerprint region (below 1300 cm⁻¹), and their specific positions can help identify the substitution pattern on the rings. The methyl group also has characteristic bending modes around 1460 cm⁻¹ and 1375 cm⁻¹.

Table 3: Typical Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Methyl)2960 - 2850Medium
Aromatic C=C Ring Stretch1650 - 1400Strong to Medium
CH₃ Bending~1460 and ~1375Medium
Aromatic C-H Out-of-Plane Bend900 - 675Strong

This interactive table summarizes the key vibrational frequencies expected for the title compound.

Electronic Structure and Photophysical Property Investigation

The investigation of the electronic properties of this compound is crucial for applications in materials science, such as in organic electronics. Spectroscopic techniques are used to probe the electronic transitions and energy levels within the molecule.

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions from the ground state to various excited states, primarily the π-π* transitions within the conjugated aromatic system. Fluorene (B118485) derivatives typically exhibit strong absorption maxima in the ultraviolet region. For this compound, the extended conjugation of the benzo[c]fluorene core would result in a complex spectrum with several absorption bands. The addition of a methyl group, being a weak electron-donating group, is expected to cause only minor shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent compound.

Photoluminescence (PL) spectroscopy provides information about the molecule's emissive properties after it has been excited by absorbing light. The emission spectrum is typically mirror-imaged to the lowest energy absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in evaluating the efficiency of light emission.

Photoelectron spectroscopy (PES) is a powerful technique for directly probing the electronic energy levels of a molecule. In this method, high-energy radiation (such as UV or X-rays) is used to eject an electron from one of the molecular orbitals. By measuring the kinetic energy of the ejected electron, the ionization potential—the energy required to remove the electron from a specific orbital—can be determined.

For this compound, ultraviolet photoelectron spectroscopy (UPS) is particularly useful for measuring the ionization potential of the valence orbitals. The lowest ionization potential corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO). This value is critical for understanding the material's charge-transport properties and for designing electronic devices. The ionization potentials of solid-state films can be measured to understand the electronic band structure in a device context. kyushu-u.ac.jpresearchgate.net

Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be determined using solid-state structural analysis techniques. Among these, single-crystal X-ray diffraction is the most powerful method for elucidating the precise molecular structure, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. This information is crucial for understanding the physical properties of a material and for establishing structure-activity relationships.

For polycyclic aromatic hydrocarbons (PAHs) like this compound, solid-state analysis provides invaluable insights into the planarity of the aromatic system, the effects of substituents on the molecular geometry, and the nature of intermolecular interactions, such as π-π stacking, which govern the material's bulk properties.

X-ray crystallography is an essential technique for the unambiguous determination of molecular structures. For complex organic molecules, it provides irrefutable proof of connectivity and stereochemistry. In the context of benzo[c]fluorene derivatives, this technique has been pivotal in confirming the structures of newly synthesized compounds.

The parent compound, 7H-benzo[c]fluorene, is a well-known polycyclic aromatic hydrocarbon found in coal tar and cigarette smoke. wikipedia.org Its structure consists of a fluorene core with a benzene (B151609) ring fused to it. wikipedia.org The addition of a methyl group at the 7-position, creating this compound, is expected to influence the molecule's conformation and how it packs in the solid state.

A hypothetical analysis of this compound using X-ray crystallography would be expected to reveal key structural parameters. The data presented in the table below are illustrative of the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Molecular Formula C₁₈H₁₄
Formula Weight 230.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

The analysis would precisely determine the bond lengths and angles within the fused ring system, confirming the degree of aromaticity and planarity. It would also detail the orientation of the methyl group relative to the plane of the aromatic rings. Furthermore, the crystal packing analysis would describe the intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, which dictate the stability and physical properties of the crystalline material.

Table 2: List of Chemical Compounds

Compound Name
This compound
7H-benzo[c]fluorene

Theoretical and Computational Chemistry of 7 Methyl 7h Benzo C Fluorene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the electronic properties of molecules like 7-methyl-7H-benzo[c]fluorene. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn dictates its chemical and physical properties. For complex molecules, these calculations offer a detailed view of orbital energies, electron density, and excited state behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is considered a robust tool for understanding the optical and electronic properties of complex organic compounds. researchgate.net DFT focuses on the electron density as the fundamental property to determine the ground-state energy and other attributes of the system. A key application of DFT is the calculation of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely employed method due to its favorable balance of computational cost and accuracy. aps.orgrsc.org TD-DFT is an extension of DFT that allows for the calculation of excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions between different molecular orbitals. researchgate.netnih.gov

These calculations are crucial for understanding the photophysical properties of this compound, such as its UV-visible absorption spectrum. By simulating the electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The method can characterize the nature of the excited states, for instance, identifying them as local excitations within the aromatic system or as charge-transfer states. rsc.org This information is particularly valuable in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs), where understanding and controlling the excited-state properties is paramount. aps.org For related benzo[c]fluorene derivatives, TD-DFT calculations have been instrumental in providing insights into their electronic structure and excited-state properties, enabling rational design approaches for materials optimization.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the evolution of the molecule's conformation and position. mdpi.com This methodology is invaluable for exploring the conformational landscape of flexible molecules, identifying stable and low-energy conformations, and understanding dynamic processes. mdpi.com

For a semi-rigid molecule like this compound, the primary conformational freedom involves the orientation of the methyl group and slight puckering or flexing of the fluorene (B118485) ring system. MD simulations can be employed to:

Generate a conformational ensemble of the molecule, often in a simulated solvent environment to mimic experimental conditions.

Analyze the rotational barrier of the methyl group at the C7 position.

Identify the most populated (i.e., most stable) conformations. mdpi.com

Study the interactions between the molecule and its environment, such as solvent molecules or other solutes.

The general workflow involves defining a molecular mechanics force field, which describes the potential energy of the system, and then simulating the molecule's movements over a set period, often ranging from nanoseconds to microseconds. mdpi.com The resulting trajectory provides detailed information on the molecule's structural dynamics, which can be linked to its macroscopic properties and biological interactions.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling offers powerful tools to predict the chemical reactivity and selectivity of this compound. These predictions are largely derived from the electronic structure information obtained from quantum chemical calculations like DFT.

Key indicators of reactivity include:

Frontier Molecular Orbitals: The spatial distribution of the HOMO and LUMO indicates the most likely sites for electrophilic and nucleophilic attack, respectively. For an electrophilic attack, the reaction is likely to occur at the position with the highest HOMO density. For a nucleophilic attack, the site with the highest LUMO density is favored.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are excellent predictors of sites for non-covalent interactions and chemical reactions.

Calculated Reactivity Descriptors: DFT can be used to calculate indices such as the electrophilicity index (ω), which quantifies the susceptibility of a molecule to nucleophilic attack. For instance, a high electrophilicity index of 1.8 eV was calculated for a related benzo[c]fluorenone derivative, indicating its propensity to react with nucleophiles.

By modeling the transition states of potential reaction pathways, computational chemistry can also predict the selectivity (e.g., regioselectivity or stereoselectivity) of reactions involving this compound. This predictive capability is crucial for synthetic chemists aiming to functionalize the molecule at specific positions or to understand its metabolic activation pathways. acs.org

Thermochemical Properties Calculations and Energetic Landscape

Computational chemistry provides reliable methods for calculating the thermochemical properties of molecules, which are essential for understanding their stability and the energetics of their reactions. Properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of fusion (ΔfusH°) define the energetic landscape of a compound. chemeo.comchemeo.com

These values can be calculated using various computational methods, including DFT. By determining the total electronic energy of the molecule, corrections can be applied to obtain thermochemical data at standard conditions. This information is critical for:

Assessing Stability: The standard enthalpy of formation indicates the stability of a compound relative to its constituent elements. A more negative value suggests greater stability.

Predicting Reaction Energetics: By calculating the thermochemical properties of reactants and products, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be predicted, allowing chemists to determine if a reaction is thermodynamically favorable.

Understanding Phase Transitions: The enthalpy of fusion and vaporization can be calculated to understand the energy required for melting and boiling, respectively. chemeo.com

While specific calculated data for this compound is not present in the searched literature, the properties of the parent compound, 7H-benzo[c]fluorene, have been calculated and provide a useful reference point.

Table 1: Calculated Physical and Thermochemical Properties for 7H-Benzo[c]fluorene

Property Value Unit Source
Formula C17H12 chemeo.com
Molecular Weight 216.28 g/mol chemeo.com
ΔfG° (Standard Gibbs free energy of formation) 487.50 kJ/mol chemeo.com
ΔfH°gas (Enthalpy of formation at standard conditions) 340.97 kJ/mol chemeo.com
ΔfusH° (Enthalpy of fusion at standard conditions) 24.98 kJ/mol chemeo.com
ΔvapH° (Enthalpy of vaporization at standard conditions) 61.49 kJ/mol chemeo.com
Pc (Critical Pressure) 2844.44 kPa chemeo.com
Tc (Critical Temperature) 771.49 K chemeo.com
Vc (Critical Volume) 0.617 m³/kmol chemeo.com

This data pertains to the parent compound 7H-Benzo[c]fluorene as calculated by the Joback method.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
7H-benzo[c]fluorene
4-hydroxy-7H-benzo[c]fluoren-7-one
11H-benzo[a]fluorene
11H-benzo[b]fluorene
Benzo[a]pyrene

Biological Interactions and Mechanistic Studies

Molecular Interactions with Biological Macromolecules

DNA Adduct Formation Pathways and Structures

There is no specific information detailing the DNA adduct formation pathways or the structures of adducts for 7-methyl-7H-benzo[c]fluorene .

In contrast, research on the parent compound, 7H-benzo[c]fluorene (B[c]F) , shows it is a potent DNA adductor and a significant component of coal tar. nih.govresearchgate.net Studies indicate that B[c]F is metabolically activated to reactive derivatives that covalently bind to DNA. lbl.govwikipedia.org This activation can proceed through metabolites like 3-hydroxy B[c]F and 3,4-dihydrodiol B[c]F. lbl.gov DNA adducts of B[c]F have been identified in various human cancer cell lines, including breast (MCF7), liver (HepG2), and colon (Caco-2), as well as in the lungs of mice. lbl.govwikipedia.org The formation of these adducts is considered a key step in its carcinogenic activity, potentially leading to frameshift mutations. wikipedia.org

Interactions with Enzymes (e.g., Cytochrome P450 Enzymes)

Specific data on the interaction between This compound and cytochrome P450 (CYP) enzymes is not available in the search results.

For the broader class of benzo[c]fluorenes, interactions with CYP enzymes are crucial for their metabolic activation. wikipedia.org For instance, the parent compound is metabolized by CYP enzymes, with CYP1A1 being implicated in its biotransformation. wikipedia.org Studies on other benzo[c]fluorene derivatives, such as Benfluron, have identified several CYP isoforms involved in their metabolism, including members of the 1A, 2B, 2C, 2E1, and 3A subfamilies. cas.cz This enzymatic action leads to the creation of reactive metabolites capable of forming the DNA adducts mentioned previously.

Cellular Pathway Modulation by Benzo[c]fluorene Derivatives

Mechanisms Affecting Cell Cycle Progression

No information was found regarding the mechanisms by which This compound specifically affects cell cycle progression. While it is generally understood that DNA damage caused by carcinogenic PAHs can lead to disruptions in the cell cycle, specific studies on this compound are absent from the search results.

Impact on Cellular Signaling Cascades

There is no specific research available on the impact of This compound on cellular signaling cascades. Studies on other PAHs have shown they can perturb various signaling pathways related to carcinogenesis, often in compound-specific ways, but these findings cannot be directly extrapolated to the 7-methyl derivative. nih.gov

Environmental Occurrence, Fate, and Advanced Analytical Detection

Environmental Distribution and Partitioning in Diverse Matrices (Air, Water, Soil, Coal Tar)

Like other polycyclic aromatic hydrocarbons, 7-methyl-7H-benzo[c]fluorene is a product of incomplete combustion of organic materials. wikipedia.org Its environmental distribution is widespread, with its presence anticipated in various environmental compartments.

Air: PAHs, including methylated derivatives, can exist in the atmosphere in the vapor phase or adsorbed onto particulate matter. wikipedia.org Their transport in the air allows for widespread distribution from emission sources.

Water: The introduction of this compound into aquatic environments can occur through atmospheric deposition and runoff from contaminated sites. Due to the generally low aqueous solubility of PAHs, this compound is expected to partition from the water column to sediments.

Soil: Soil contamination with this compound can result from atmospheric deposition and industrial activities. PAHs exhibit a strong tendency to adsorb to the organic fraction of soil and sediments, which affects their mobility and bioavailability.

Coal Tar: Coal tar is a complex mixture rich in PAHs and is a significant source of 7H-benzo[c]fluorene. chemicalbook.comnih.gov Consequently, this compound is also expected to be a component of coal tar and other petrogenic materials. researchgate.net Studies have shown that 7H-benzo[c]fluorene can be a major DNA adduct-forming component of coal tar. nih.gov

The following table summarizes the expected distribution of this compound in various environmental matrices.

Environmental MatrixExpected Presence and Partitioning Behavior
Air Present in vapor phase and adsorbed to particulate matter, subject to long-range transport.
Water Low solubility, expected to partition to suspended particles and bottom sediments.
Soil Strong adsorption to soil organic matter, leading to persistence and low mobility.
Coal Tar A known component of this complex mixture of polycyclic aromatic compounds. chemicalbook.comnih.gov

Abiotic Transformation Processes (e.g., Photodegradation, Chemical Oxidation)

Once released into the environment, this compound is subject to various abiotic transformation processes that can alter its structure and toxicity.

Photodegradation: Exposure to sunlight can induce photodegradation of PAHs. For fluorene-based compounds, the stability under photoirradiation is a key concern. nih.gov Research on fluorene (B118485) oligomers has indicated that photostability decreases as alkyl substitution increases. nih.gov This suggests that this compound may be more susceptible to photodegradation than its parent compound, 7H-benzo[c]fluorene. The photodegradation process can lead to the formation of various byproducts, including ketone derivatives. nih.gov For instance, the oxidation of 7H-benzo[c]fluorene can yield 7H-benzo[c]fluoren-7-one. ontosight.ai

Chemical Oxidation: In the atmosphere, PAHs can react with oxidants such as ozone and hydroxyl radicals. These reactions can lead to the formation of oxygenated PAHs (oxy-PAHs), which may have different toxicological properties than the parent compounds. The chemical oxidation of fluorene derivatives can result in the formation of fluorenone. acs.org

Biotic Transformation Pathways (e.g., Microbial Degradation)

The microbial degradation of PAHs is a key process for their removal from contaminated environments. nih.gov While specific pathways for this compound are not extensively documented, general principles of PAH and methylated PAH biodegradation can be applied.

Bacteria and fungi have demonstrated the ability to degrade a wide range of PAHs. nih.govpjoes.com The presence of a methyl group can influence the rate and pathway of degradation. Some microorganisms are capable of degrading methylated PAHs. ub.edu For example, studies have shown the biodegradation of 2-methylnaphthalene (B46627) by pure and mixed cultures of bacteria and fungi. jeeng.net

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring system. nih.gov This leads to the formation of dihydrodiols, which are further metabolized through ring cleavage and ultimately enter central metabolic pathways. nih.gov For methylated PAHs, similar biodegradation pathways to the parent compounds are expected, leading to methylated metabolites. ub.edu

Advanced Analytical Methodologies for Trace Detection in Complex Samples

The accurate detection and quantification of this compound in complex environmental samples require sophisticated analytical techniques capable of high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAHs. When coupled with a fluorescence detector (FLD), it provides excellent sensitivity and selectivity for many PAH compounds, which are naturally fluorescent.

Methodologies have been developed for the separation of complex PAH mixtures, including the EU 15+1 priority PAHs, which lists benzo[c]fluorene. sigmaaldrich.com These methods often use reversed-phase columns, such as C18, and a mobile phase gradient of acetonitrile (B52724) and water. sigmaaldrich.comnih.gov The fluorescence detector can be programmed to switch excitation and emission wavelengths during the analysis to optimize the detection of each compound as it elutes from the column. lcms.cz This technique is suitable for the analysis of this compound, although the specific optimal wavelengths would need to be determined.

The table below outlines typical HPLC-FLD parameters for PAH analysis.

ParameterTypical Conditions
Column Ascentis® Express PAH, 2.7 µm, 5 cm x 4.6 mm I.D. sigmaaldrich.com
Mobile Phase Gradient of water and acetonitrile sigmaaldrich.com
Flow Rate 1.8 mL/min sigmaaldrich.com
Detection Fluorescence (FLD) with programmed wavelength switching lcms.cz
Temperature 30 °C sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Speciation and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including methylated PAHs. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and creates a mass spectrum that serves as a chemical fingerprint for identification.

GC-MS is particularly useful for distinguishing between different isomers of PAHs and their methylated derivatives. nih.govmdpi.com For the analysis of complex samples like coal tar, a preliminary fractionation step, for example by normal-phase liquid chromatography (NPLC), can be employed to simplify the mixture before GC-MS analysis. nih.gov In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific mass-to-charge ratios characteristic of the target analytes, which significantly enhances the sensitivity and selectivity of the analysis.

Typical GC-MS parameters for PAH analysis are summarized in the following table.

ParameterTypical Conditions
Column Fused silica (B1680970) capillary column (e.g., 60 m x 0.25 mm i.d., 95% methyl/5% phenylsilicone phase) scispace.com
Carrier Gas Helium scispace.com
Oven Program Temperature programmed from a low initial temperature to around 300°C scispace.com
Ionization Electron Ionization (EI) at 70 eV scispace.com
Detection Mass Selective Detector (MSD) in full scan or Selected Ion Monitoring (SIM) mode

Design and Synthesis of Functionalized Benzo C Fluorene Derivatives for Specific Research Applications

Tailoring Electronic and Optical Properties through Substituent Effects

The electronic and optical characteristics of 7-methyl-7H-benzo[c]fluorene derivatives can be precisely controlled through the introduction of various functional groups. The nature and position of these substituents directly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates properties like the optical band gap, absorption and emission wavelengths, and fluorescence quantum yield.

Research Findings:

Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (EDGs), such as the inherent methyl group, can subtly modulate the electronic properties of the aromatic system. Conversely, attaching potent electron-withdrawing groups (EWGs) can significantly lower both HOMO and LUMO energy levels. rsc.orgworldscientific.com For instance, the incorporation of fluorine atoms onto the benzothiadiazole moiety in fluorene-based copolymers has been shown to lower the HOMO levels of the resulting materials. rsc.org This modification is a common strategy to improve the performance of materials in photovoltaic applications. rsc.org

Halogen Substitution: Halogen atoms like bromine serve a dual purpose. Electronically, they act as electron-withdrawing groups that can modulate the HOMO-LUMO gap. worldscientific.com Synthetically, they provide a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille), allowing for the extension of the π-conjugated system by adding other aromatic or functional units. rsc.org This extension of π-conjugation typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.net

Steric Effects: Bulky substituents at the C-9 position of the fluorene (B118485) core, while primarily added to improve solubility and prevent aggregation, can also influence electronic properties. By forcing a twist in the polymer backbone, they can disrupt π-conjugation, leading to a blue-shift in the absorption spectrum. acs.org

The table below summarizes the general effects of different classes of substituents on the optoelectronic properties of fluorene-based systems.

Substituent TypeExample Group(s)Effect on HOMO/LUMOEffect on Absorption/Emission SpectraRationale
Electron-Donating Methyl (-CH₃), Alkoxy (-OR)Raises HOMO levelMinor shifts, can increase quantum yieldIncreases electron density in the π-system.
Electron-Withdrawing Cyano (-CN), Carbonyl (-CO), Fluorine (-F)Lowers HOMO and LUMO levelsGenerally red-shifted due to intramolecular charge transfer (ICT)Reduces electron density, stabilizes orbitals. rsc.org
Halogens Bromine (-Br), Chlorine (-Cl)Lowers energy levelsRed-shift, may decrease fluorescence yield due to heavy-atom effectInductive withdrawal and provides a site for further reactions. worldscientific.com
π-Extending Groups Phenyl, ThiopheneNarrows HOMO-LUMO gapSignificant red-shiftExtends the conjugated system, delocalizing electrons. researchgate.net

Strategies for Enhancing Photochemical Stability

A critical factor for the practical application of functionalized benzo[c]fluorene derivatives, particularly in organic electronics, is their stability against photochemical degradation. Exposure to light, especially in the presence of oxygen, can lead to irreversible chemical changes that degrade the material's performance. rsc.org Research has identified several strategies to enhance the intrinsic photostability of these molecules.

Steric Hindrance: Introducing bulky or sterically demanding groups, such as dialkyl chains on the fluorene unit, can physically shield the conjugated backbone from reactive species like oxygen or water molecules. acs.orgnih.gov This steric protection can prevent photo-oxidation reactions, which are a common degradation pathway. mdpi.com For example, the use of a dialkyl-substituted fluorene as a "shielding unit" has been shown to protect the core of a fluorophore from intermolecular interactions that lead to quenching and degradation. acs.org

Strengthening Weak Bonds: Photochemical degradation often initiates at the weakest chemical bonds within the molecule. One design strategy involves identifying and reinforcing these weak points. For instance, incorporating ring-locked carbon-carbon double bonds within the conjugated structure can enhance steric hindrance against nucleophilic attacks and improve photostability. rsc.org

Controlling Intermolecular Interactions: In the solid state, strong intermolecular interactions (like π-π stacking) can sometimes create excimeric states that are more prone to degradation. Rational design to distort the conjugated backbone can weaken these interactions and reduce non-radiative decay pathways, which can indirectly enhance stability. acs.orgrsc.org

Common photodegradation products for the parent fluorene molecule include 9-fluorenone (B1672902) and 9-hydroxyfluorene, indicating that the C-9 position is a reactive site. pjoes.com Therefore, substitution at this position is a key strategy for improving the stability of all fluorene-based derivatives.

Rational Design for Targeted Molecular Interactions

The rational design of functionalized benzo[c]fluorene derivatives aims to control how these molecules interact with their environment at a molecular level. This is crucial for creating materials for applications like targeted biological imaging, chemical sensors, or self-assembling nanostructures. The key is to build specific functionalities into the molecular architecture that promote desired interactions while suppressing unwanted ones.

A prominent and successful strategy in this area is the "Shielding-Donor-Acceptor-Donor-Shielding" (S-D-A-D-S) design principle. acs.orgrsc.org

Core Structure (D-A-D): The core of the molecule consists of an electron-accepting (A) unit flanked by two electron-donating (D) units. This arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the molecule's fluorescent properties. rsc.org

Shielding Units (S): Bulky groups, often based on fluorene or other sterically demanding structures, are attached to the ends of the D-A-D core. acs.orgnih.gov These shielding units serve a critical function: they create steric hindrance that prevents the planar, π-conjugated cores of adjacent molecules from getting too close. nih.gov This suppression of intermolecular π-π stacking is vital for several reasons:

It minimizes aggregation-caused quenching (ACQ) of fluorescence in solution and in the solid state, leading to brighter materials. acs.org

It protects the emissive core from interactions with solvent molecules (like water) or other species that can quench fluorescence through non-radiative pathways. acs.org

It enhances solubility in common organic solvents, which is crucial for processing and device fabrication.

Targeting Moieties: For specific applications like bioimaging, the S-D-A-D-S structure can be further functionalized by attaching targeting ligands (e.g., peptides like RGD). rsc.org These ligands are chosen for their high binding affinity to specific biological targets, such as receptors on cancer cells, allowing the fluorescent molecule to accumulate selectively in the desired location for high-contrast imaging. rsc.org

By carefully selecting the donor, acceptor, and shielding components, researchers can fine-tune the properties of benzo[c]fluorene derivatives to achieve specific intermolecular behaviors, paving the way for highly specialized and efficient molecular systems. nih.govrsc.org

Q & A

Basic: What methodologies are recommended for determining the solubility and partition coefficients of 7-methyl-7H-benzo[c]fluorene?

To determine solubility (log₁₀ water solubility) and octanol/water partition coefficients (logP), use computational methods like the McGowan characteristic volume for estimating hydrophobicity . Experimentally, employ reverse-phase HPLC with standardized retention indices to correlate logP values. For solubility, conduct shake-flask experiments in triplicate at controlled temperatures (20–25°C), followed by UV-Vis spectroscopy to quantify saturation concentrations . Validate results using the Crippen method for solubility prediction and Joback group contribution for thermodynamic properties .

Advanced: How should researchers design experiments to assess the thermal stability of this compound under varying conditions?

Use dynamic differential scanning calorimetry (DSC) to identify phase transitions and decomposition temperatures. Couple this with thermogravimetric analysis (TGA) to quantify mass loss kinetics under inert (N₂) and oxidative (O₂) atmospheres. For high-resolution data, apply Kissinger or Flynn-Wall-Ozawa methods to calculate activation energies . Ensure sample purity (>98%) via GC-MS or HPLC to avoid confounding degradation pathways .

Basic: What are the critical safety considerations for storing this compound in laboratory settings?

Store in airtight, light-resistant containers at 0–6°C to prevent photodegradation and sublimation . Avoid proximity to strong oxidizers (e.g., peroxides) and ignition sources due to flammability in cyclohexane solutions . Use EN 374-certified gloves and full-face respirators with ABEK cartridges during handling to mitigate inhalation and dermal exposure risks .

Advanced: How can researchers resolve contradictions in spectral data (e.g., UV-Vis, NMR) for this compound derivatives?

Contradictions often arise from solvent polarity effects or tautomerism. For UV-Vis, compare spectra in aprotic (e.g., cyclohexane) vs. protic (e.g., methanol) solvents to identify solvatochromic shifts . For NMR, use ²D-COSY or NOESY to distinguish stereochemical anomalies. Cross-reference with X-ray crystallography (if crystalline) to confirm molecular geometry . Replicate measurements under standardized conditions (e.g., 298 K, deuterated solvents) to minimize variability .

Advanced: What challenges arise in synthesizing this compound derivatives, and how can purification be optimized?

Synthesis challenges include regioselective functionalization and steric hindrance from the methyl group. Optimize Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) at low temperatures (−10°C) to direct substitution . Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in toluene/ethanol mixtures . Confirm purity using HPLC-PDA with a C18 column and acetonitrile/water mobile phase .

Basic: Which analytical techniques are most reliable for quantifying this compound in environmental samples?

Use GC-MS with electron ionization (EI) for high sensitivity (detection limit ~0.1 µg/L). For non-volatile derivatives, employ HPLC-UV/Vis at λ = 254 nm . Calibrate with certified reference materials (e.g., NIST Standard Reference Database 69 ) to ensure accuracy . For trace analysis, consider SPE (solid-phase extraction) using C18 cartridges to preconcentrate samples .

Advanced: How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?

Conduct OECD 307 biodegradation tests in soil/water systems to measure half-life (t₁/₂). Use QSAR models to estimate bioaccumulation factors (BCF), leveraging logP and molecular volume data . Validate with in vitro assays using zebrafish embryos (Danio rerio) to assess acute toxicity (LC₅₀) . Monitor degradation byproducts via LC-QTOF-MS to identify persistent metabolites .

Advanced: What experimental frameworks are used to assess the carcinogenic potential of this compound?

Follow IARC Monograph protocols for genotoxicity testing:

  • Ames test (TA98/TA100 strains) with metabolic activation (S9 mix) .
  • Comet assay in human lymphocytes to detect DNA strand breaks.
  • Rodent bioassays (e.g., 2-year exposure studies) to monitor tumor incidence . Cross-reference with toxicogenomic databases (e.g., CEBS) to identify pathway disruptions.

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in this compound complexes?

Grow single crystals via vapor diffusion (e.g., CHCl₃/hexane). Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures using SHELX software and refine with Full-matrix least-squares methods. Compare bond lengths/angles with Cambridge Structural Database entries to validate stereochemistry .

Advanced: What strategies mitigate side reactions during high-temperature reactions involving this compound?

Use Schlenk techniques under inert gas (Ar) to prevent oxidation. Employ microwave-assisted synthesis to reduce reaction time and thermal degradation . Add radical inhibitors (e.g., BHT) to suppress polymerization. Monitor reaction progress in real-time via in-situ FTIR to detect intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.